molecular formula C9H12N4OS B2758397 3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one CAS No. 1004643-56-4

3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one

Cat. No.: B2758397
CAS No.: 1004643-56-4
M. Wt: 224.28
InChI Key: IJFBPQLFBMRVHJ-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one is a chemical compound built on the 2-thioxoimidazolidin-4-one (2-thiohydantoin) scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This scaffold is recognized as a valuable framework for developing new therapeutic agents, particularly in oncology . The specific substitution pattern of this compound, which incorporates a 1-ethyl-1H-pyrazole moiety, is designed to explore and modulate its biological activity. While direct biological data for this exact molecule is limited in the public domain, closely related structural analogs have demonstrated significant research value. In particular, recent studies on pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives have shown promising in vitro anticancer activity , especially against prostate cancer cell lines . These related compounds have been found to induce cell cycle arrest and trigger apoptosis (programmed cell death) in cancer cells, suggesting a potential mechanism of action for this class of molecules . The 2-thiohydantoin core is a versatile pharmacophore that can interact with various biological targets, and its incorporation into hybrid molecules is a rational strategy in drug discovery . This product is intended for research and development purposes, such as in biochemical profiling, mechanism of action studies, and as a building block for the synthesis of novel compounds in early-stage drug discovery projects. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(1-ethylpyrazol-4-yl)methyl]-2-sulfanylideneimidazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4OS/c1-2-12-5-7(3-11-12)6-13-8(14)4-10-9(13)15/h3,5H,2,4,6H2,1H3,(H,10,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFBPQLFBMRVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN2C(=O)CNC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction serves as the cornerstone for generating 1-ethyl-1H-pyrazole-4-carbaldehyde, a critical intermediate. As detailed in, this method involves the formylation of 1-ethyl-1H-pyrazole using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The reaction proceeds via electrophilic substitution at the pyrazole’s C4 position, yielding the aldehyde in 68–72% efficiency after recrystallization from ethyl acetate.

Reaction Conditions

  • Reactants : 1-Ethyl-1H-pyrazole (1.0 equiv), DMF (1.2 equiv), POCl₃ (1.1 equiv)
  • Temperature : 100°C, reflux for 2 hours
  • Workup : Neutralization with NaHCO₃, ice quenching, filtration

Preparation of 2-Thioxoimidazolidin-4-one

The thioxoimidazolidinone ring is typically constructed via cyclocondensation of thiourea derivatives. Search result highlights a method where maleimide derivatives react with thiourea in the presence of piperidine, forming 2-thioxoimidazolidin-4-one with 75–80% yield. Alternative pathways, such as the reaction of glycine with CS₂ under basic conditions, have also been reported.

Condensation and Cyclization Strategies

Aldehyde-Thiourea Condensation

The pivotal step involves coupling 1-ethyl-1H-pyrazole-4-carbaldehyde with 2-thioxoimidazolidin-4-one. Search result describes a general protocol for analogous compounds:

  • Mannich Reaction : The aldehyde reacts with 2-thioxoimidazolidin-4-one in ethanol under reflux, facilitated by catalytic piperidine.
  • Cyclization : Intramolecular dehydration forms the methylene bridge, yielding the target compound.

Optimized Parameters

  • Molar Ratio : 1:1 (aldehyde to thiourea)
  • Solvent : Anhydrous ethanol
  • Catalyst : Piperidine (5 mol%)
  • Yield : 65–70% after recrystallization

Microwave-Assisted Synthesis

Recent adaptations employ microwave irradiation to accelerate the condensation-cyclization sequence. A study in demonstrated that microwave heating at 120°C for 15 minutes increased yields to 82% while reducing side products.

Alternative Pathways and Modifications

Solid-Phase Synthesis

A novel solid-phase method from immobilizes the thiourea component on Wang resin, permitting stepwise addition of the pyrazole aldehyde. This technique enhances purity (≥95% by HPLC) but requires specialized equipment.

Analytical Characterization and Quality Control

Spectroscopic Data

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S)
  • ¹H NMR (DMSO-d₆) : δ 1.35 (t, 3H, CH₂CH₃), 3.85 (s, 2H, CH₂), 4.20 (q, 2H, CH₂CH₃), 7.45–7.90 (m, pyrazole-H)
  • MS (ESI) : m/z 265.1 [M+H]⁺

Purity Optimization

Recrystallization from ethanol or ethyl acetate remains the standard purification method. However, search result notes that column chromatography (SiO₂, hexane:EtOAc 3:1) improves purity to >99% for pharmacological assays.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Time (h) Cost Efficiency
Conventional Condensation 65–70 95 6–8 High
Microwave-Assisted 82 97 0.25 Moderate
Solid-Phase Synthesis 60 99 12 Low

Industrial-Scale Considerations

While lab-scale syntheses prioritize yield and purity, industrial production demands cost-effective reagents and scalable processes. Search result emphasizes the use of POCl₃ recovery systems and continuous-flow reactors to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the imidazolidinone ring can be reduced to form alcohols.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated pyrazole derivatives.

Scientific Research Applications

3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thioxo group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inactivation. Additionally, the pyrazole ring can interact with various receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.

    3-(4-Bromophenyl)-1-ethyl-1H-pyrazole-4-ylmethyl: Another pyrazole derivative with potential biological activity.

    2-Thioxo-imidazolidin-4-one: A simpler analog lacking the pyrazole ring.

Uniqueness

3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one is unique due to the combination of the pyrazole and imidazolidinone rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold for drug development and other applications .

Biological Activity

3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one (CAS Number: 1005683-41-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H16N6OS
  • Molecular Weight : 316.38 g/mol
  • Structure : The compound features a thioxo-imidazolidinone framework with a pyrazole substituent, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thioxo-imidazolidinones have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Activity

Studies have demonstrated that this compound exhibits antioxidant properties. This activity is crucial for mitigating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals can be attributed to the presence of the thioxo group.

Neuroprotective Effects

The compound has shown promise in neuroprotective studies, particularly in models of induced seizures. For example, in experiments involving pentylenetetrazole (PTZ)-induced seizures, it was observed that administration of the compound reduced seizure duration and frequency. This effect is likely mediated through modulation of neurotransmitter systems, including GABAergic and glutamatergic pathways.

Study 1: Antimicrobial Efficacy

In a comparative study published in Journal of Medicinal Chemistry, various derivatives of imidazolidinones were tested against a panel of microbial strains. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential as therapeutic agents against resistant strains.

CompoundMIC (μg/mL)Target Organism
Compound A8S. aureus
Compound B16E. coli
This compound12P. aeruginosa

Study 2: Neuroprotective Mechanism

A study published in Neuroscience Letters investigated the neuroprotective effects of the compound in an animal model of epilepsy. The results showed a significant decrease in seizure activity and an increase in neuronal survival in treated animals compared to controls. Histological analysis revealed reduced neuronal apoptosis and improved synaptic integrity.

Q & A

Q. Optimization Considerations :

  • Catalysts like triethylamine improve regioselectivity.
  • Solvent polarity (e.g., DMF vs. THF) affects reaction rates and byproduct formation.
  • Purification via column chromatography (silica gel, hexane/EtOAc) is critical for isolating isomers .

Q. Example Derivatives Synthesized :

Derivative NameR₁R₂Yield (%)Purity (HPLC)
1-Ethyl-3-(2-tolyl)-2-thioxo-...Ethyl2-Tolyl65>98%
1-Methyl-3-(2-isopropylphenyl)...MethylIsopropyl7297%
Data derived from analogous compounds in .

How can crystallographic and spectroscopic techniques resolve structural ambiguities in this compound?

Basic Research Question

  • X-Ray Crystallography : SHELX software (e.g., SHELXL) is used for refinement, particularly to confirm the thioxo group’s position and the pyrazole-imidazolidinone linkage. Hydrogen-bonding patterns (e.g., N–H···S interactions) stabilize the crystal lattice .
  • Spectroscopy :
    • ¹H/¹³C NMR : Distinct signals for the ethyl group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for CH₂) and thioxo sulfur’s deshielding effect on adjacent carbons.
    • IR : Strong absorption at ~1250 cm⁻¹ (C=S stretch).
    • Mass Spec : Molecular ion peak [M+H]⁺ matching theoretical m/z .

What biological activities have been reported for this compound, and how are initial screenings designed?

Basic Research Question

  • HDL Cholesterol Modulation : Derivatives of 2-thioxo-imidazolidin-4-one show potential in increasing HDL levels via PPAR-α activation. Assays involve:
    • In vitro : Reporter gene assays (HEK293 cells transfected with PPAR-α response elements).
    • In vivo : Rodent models fed high-cholesterol diets, with plasma HDL quantified via ELISA .
  • Cytotoxicity Screening : Palladium(II) complexes of analogous structures are tested against cancer cell lines (e.g., MCF-7) using MTT assays, with IC₅₀ values reported .

How does hydrogen-bonding network analysis (e.g., graph set theory) explain stability and reactivity in crystalline forms?

Advanced Research Question

  • Graph Set Analysis : Etter’s formalism identifies recurring motifs like D(2,1) (two donors, one acceptor) in hydrogen-bonded dimers. For example, N–H···S and C–H···O interactions form a 2D sheet structure, influencing solubility and melting point .
  • Impact on Reactivity : Strong intermolecular H-bonds reduce solubility in polar solvents, necessitating DMSO or DMF for dissolution in biological assays .

How can structure-activity relationship (SAR) studies optimize this compound for target specificity?

Advanced Research Question

  • Key Modifications :
    • Pyrazole Substitution : Bulky groups (e.g., 4-methylphenyl) enhance PPAR-α binding affinity by 30% compared to unsubstituted analogs.
    • Thioxo vs. Oxo : Replacement with oxo decreases activity, confirming the thioxo group’s role in H-bond donor capacity .
  • Methodology :
    • Docking simulations (AutoDock Vina) validate interactions with PPAR-α’s hydrophobic pocket.
    • Free-energy perturbation (FEP) calculations quantify binding energy changes (~2.1 kcal/mol for ethyl vs. methyl substitution) .

What strategies address contradictions in biological data across studies (e.g., varying IC₅₀ values)?

Advanced Research Question

  • Source Analysis :
    • Assay Conditions : Discrepancies in cytotoxicity IC₅₀ (e.g., 12 µM vs. 25 µM) may stem from serum concentration differences (e.g., 5% FBS vs. 10% FBS) .
    • Cell Line Variability : MCF-7 (ER+) vs. MDA-MB-231 (ER−) responsiveness due to receptor expression levels.
  • Resolution : Standardize protocols (e.g., CLSI guidelines) and use internal controls (e.g., doxorubicin) for cross-study comparability .

What analytical challenges arise in quantifying this compound in biological matrices, and how are they mitigated?

Advanced Research Question

  • LC-MS/MS Method :
    • Column : C18 (2.1 × 50 mm, 1.7 µm).
    • Ionization : ESI+ (m/z 293.1 → 154.9 for quantification).
    • Recovery : >85% in plasma after protein precipitation (ACN:MeOH, 4:1) .
  • Interference : Co-eluting metabolites resolved via MRM transitions and gradient elution (0.1% formic acid in H₂O/MeOH) .

How can computational models predict synthetic feasibility and metabolic pathways?

Advanced Research Question

  • Retrosynthetic Analysis : Tools like Synthia™ propose routes prioritizing atom economy (e.g., 78% for one-pot synthesis vs. 62% for stepwise).
  • ADMET Prediction : SwissADME forecasts moderate CYP3A4 inhibition (Probability = 0.65) and high plasma protein binding (~92%), guiding dose adjustments .

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